N-(4-Iodophenyl)-3-{N'-[(E)-(3-nitrophenyl)methylidene]hydrazinecarbonyl}propanamide
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Overview
Description
N-(4-Iodophenyl)-3-{N’-[(E)-(3-nitrophenyl)methylidene]hydrazinecarbonyl}propanamide is a complex organic compound that features both iodine and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Iodophenyl)-3-{N’-[(E)-(3-nitrophenyl)methylidene]hydrazinecarbonyl}propanamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Hydrazone Intermediate: The reaction begins with the condensation of 4-iodoaniline with 3-nitrobenzaldehyde in the presence of a suitable catalyst, such as acetic acid, to form the hydrazone intermediate.
Amidation Reaction: The hydrazone intermediate is then reacted with 3-bromopropionyl chloride in the presence of a base, such as triethylamine, to form the final product, N-(4-Iodophenyl)-3-{N’-[(E)-(3-nitrophenyl)methylidene]hydrazinecarbonyl}propanamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-Iodophenyl)-3-{N’-[(E)-(3-nitrophenyl)methylidene]hydrazinecarbonyl}propanamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Substitution: Sodium azide, copper(I) iodide.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: 4-Aminophenyl derivative.
Substitution: Various substituted phenyl derivatives.
Hydrolysis: Corresponding carboxylic acid and amine.
Scientific Research Applications
N-(4-Iodophenyl)-3-{N’-[(E)-(3-nitrophenyl)methylidene]hydrazinecarbonyl}propanamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and bacterial infections.
Material Science: The compound’s unique structural properties make it useful in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of N-(4-Iodophenyl)-3-{N’-[(E)-(3-nitrophenyl)methylidene]hydrazinecarbonyl}propanamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The nitro and iodine groups play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Iodophenyl)-4-methoxy-3-nitrobenzamide
- N-(4-Iodophenyl)-2-methyl-3-nitrobenzamide
- N-(2-Iodophenyl)-3-nitrobenzamide
Uniqueness
N-(4-Iodophenyl)-3-{N’-[(E)-(3-nitrophenyl)methylidene]hydrazinecarbonyl}propanamide is unique due to its combination of iodine and nitro functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for the development of new pharmaceuticals and materials.
Properties
IUPAC Name |
N-(4-iodophenyl)-N'-[(E)-(3-nitrophenyl)methylideneamino]butanediamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15IN4O4/c18-13-4-6-14(7-5-13)20-16(23)8-9-17(24)21-19-11-12-2-1-3-15(10-12)22(25)26/h1-7,10-11H,8-9H2,(H,20,23)(H,21,24)/b19-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UABJCILPESRIDK-YBFXNURJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=O)CCC(=O)NC2=CC=C(C=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC(=O)CCC(=O)NC2=CC=C(C=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15IN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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